Uridine 5'-(tetrahydrogen triphosphate), 2'-deoxy-2'-fluoro-

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

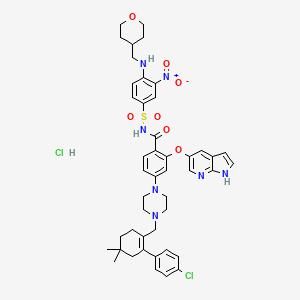

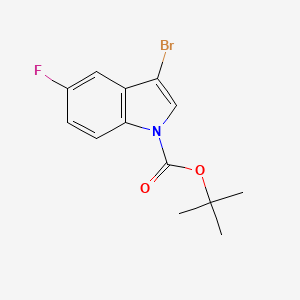

2'-デオキシ-2'-フルオロウリジン 5'-(テトラヒドロゲン トリホスフェート)は、修飾されたヌクレオシド三リン酸です。これは、ウリジンの誘導体であり、2'ヒドロキシル基がフッ素原子に置き換えられ、リボース糖が2'位で脱酸素化されています。

準備方法

合成経路と反応条件

2'-デオキシ-2'-フルオロウリジン 5'-(テトラヒドロゲン トリホスフェート)の合成は、通常、複数のステップを伴います。出発物質はしばしばウリジンであり、これは2'位でフッ素化されます。その後、脱酸素化が行われて2'-デオキシ-2'-フルオロウリジンが生成されます。最後のステップは、5'位へのリン酸化であり、トリホスフェート基を導入します。反応条件は、通常、高収率と純度を確保するために、特定の触媒と試薬を必要とします。

工業生産方法

この化合物の工業生産は、自動化されたシステムを使用して大規模合成が行われます。プロセスは効率性とコスト効率のために最適化されており、目的の製品品質を達成するために、しばしば連続フロー反応器と高度な精製技術が使用されます。

化学反応の分析

反応の種類

2'-デオキシ-2'-フルオロウリジン 5'-(テトラヒドロゲン トリホスフェート)は、以下を含むさまざまな化学反応を起こします。

置換反応: 特定の条件下で、フッ素原子を他の官能基で置換することができます。

リン酸化/脱リン酸化: トリホスフェート基を添加または除去することができ、化合物の活性を変化させます。

加水分解: この化合物は、モノホスフェートまたはジホスフェートの形にまで加水分解することができます。

一般的な試薬と条件

これらの反応で使用される一般的な試薬は、以下を含みます。

フッ素化剤: フッ素原子を導入するため、例えばジエチルアミノ硫黄三フッ化物(DAST)。

リン酸化剤: トリホスフェート基を添加するため、例えばオキシ塩化リン(POCl3)。

触媒: 特定の反応を促進するため、例えばパラジウムまたは白金触媒。

生成される主な生成物

科学的研究の応用

2'-デオキシ-2'-フルオロウリジン 5'-(テトラヒドロゲン トリホスフェート)は、科学研究においていくつかの用途があります。

化学: 核酸アナログやその他の複雑な分子の合成における構成要素として使用されます。

生物学: ヌクレオチド代謝と酵素動力学の研究に使用されます。

医学: 特にRNAウイルスに対する抗ウイルス剤としての可能性が調査されています。

産業: 診断試薬の製造や分析化学における標準として使用されています。

作用機序

この化合物は、天然ヌクレオチドを模倣し、さまざまな酵素や分子標的に作用することで効果を発揮します。それはRNAまたはDNAに組み込まれ、複製と転写プロセスに影響を与える可能性があります。フッ素原子は、その安定性と酵素的分解に対する耐性を高め、生化学的研究における貴重なツールとなっています。

類似化合物との比較

類似化合物

ウリジン 5'-(テトラヒドロゲン トリホスフェート): フッ素修飾のない親化合物。

2'-デオキシウリジン 5'-トリホスフェート: フッ素原子がない類似の化合物。

5-フルオロウリジン 5'-トリホスフェート: 異なる特性を持つ別のフッ素化誘導体。

独自性

2'-デオキシ-2'-フルオロウリジン 5'-(テトラヒドロゲン トリホスフェート)は、脱酸素化とフッ素化の組み合わせにより独特です。これは、その安定性と生化学的活性を高め、安定性と分解に対する耐性が重要な研究アプリケーションにおいて特に役立ちます。

特性

IUPAC Name |

[[5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14FN2O14P3/c10-6-7(14)4(24-8(6)12-2-1-5(13)11-9(12)15)3-23-28(19,20)26-29(21,22)25-27(16,17)18/h1-2,4,6-8,14H,3H2,(H,19,20)(H,21,22)(H,11,13,15)(H2,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCXHLIFQJYSIBK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14FN2O14P3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

486.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-Bromo-6-chloro-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine](/img/structure/B12284157.png)

![5,7-Dichlorofuro[3,2-b]pyridine](/img/structure/B12284170.png)

![ethyl 2-chloro-5-[2-(trifluoromethyl)phenyl]-1H-pyrrole-3-carboxylate](/img/structure/B12284172.png)

![6,6-Difluorospiro[3.3]heptane-2-carbaldehyde](/img/structure/B12284180.png)

![4,4'-Bis[2-(3-methoxyphenyl)ethenyl]-2,2'-bipyridine](/img/structure/B12284188.png)